N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide
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Overview
Description
N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxyacetyl group attached to the nitrogen atom of the benzamide structure
Mechanism of Action
Target of Action
Similar compounds, such as n-phenylacetamide sulphonamides, have been synthesized and shown to exhibit good analgesic activity . This suggests that N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide may also interact with pain receptors or enzymes involved in pain signaling pathways.
Mode of Action
It’s known that amides are fundamental and widespread functional groups, and they are usually considered as poor electrophiles due to resonance stabilization of the amide bond . This compound might interact with its targets through a similar mechanism, possibly involving the formation of a resonance-stabilized complex.
Biochemical Pathways
Given the potential analgesic activity of similar compounds , it’s plausible that this compound could influence pathways related to pain perception and inflammation.
Pharmacokinetics
The molecular weight of the compound is 3264 g/mol, which is within the range generally considered favorable for oral bioavailability.
Result of Action
Based on the potential analgesic activity of similar compounds , it’s possible that this compound could reduce pain signals at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminobenzamide+phenoxyacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. Purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Similar structure but lacks the phenoxyacetyl group.
N,N-dimethylbenzamide: Similar structure but lacks the phenoxyacetyl group.
Phenoxyacetic acid: Contains the phenoxyacetyl group but lacks the benzamide structure.
Uniqueness
N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide is unique due to the presence of both the phenoxyacetyl and benzamide groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[(2-phenoxyacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19(2)17(21)13-8-10-14(11-9-13)18-16(20)12-22-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQYEXNIHUNKLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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